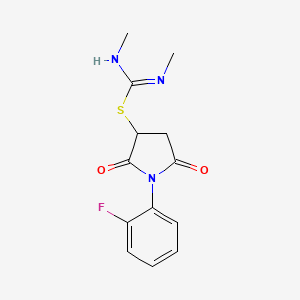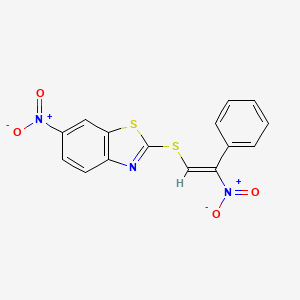![molecular formula C35H27N5O2S B15010984 4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of phthalazine and thiadiazole rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps, starting with the preparation of the phthalazine and thiadiazole precursors. The reaction typically involves the use of 2-chloro-4-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The formation of the spiro linkage involves cyclization reactions, which are facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the presence of multiple aromatic rings allow it to fit into binding sites on proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro compounds with phthalazine and thiadiazole rings. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
4-(2,5-diethoxy-4-nitrophenyl)-morpholine: Similar in structure but with different substituents, leading to different solubility and reactivity properties.
2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole: Another spiro compound with different ring systems, used in different applications.
These comparisons highlight the uniqueness of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] in terms of its specific structure and resulting properties.
Propriétés
Formule moléculaire |
C35H27N5O2S |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
4'-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-2',5-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine] |
InChI |
InChI=1S/C35H27N5O2S/c1-24-17-18-25(2)31(23-24)33-30-15-9-10-16-32(30)35(38(36-33)27-13-7-4-8-14-27)39(28-19-21-29(22-20-28)40(41)42)37-34(43-35)26-11-5-3-6-12-26/h3-23H,1-2H3 |
Clé InChI |
XYVIVOCDTMZBEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)
![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)

methanone](/img/structure/B15010928.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)

![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)

![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
methanone](/img/structure/B15011006.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
